Fmoc-Tyr(tBu)-OH-13C9,15N
CAS No.:
Cat. No.: VC16198374
Molecular Formula: C28H29NO5
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C28H29NO5 |
---|---|
Molecular Weight | 469.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid |
Standard InChI | InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1/i12+1,13+1,14+1,15+1,16+1,18+1,19+1,25+1,26+1,29+1 |
Standard InChI Key | JAUKCFULLJFBFN-QYGFZDEWSA-N |
Isomeric SMILES | CC(C)(C)O[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Fmoc-Tyr(tBu)-OH-13C9,15N features a tyrosine backbone modified with isotopic labels and protective groups. The Fmoc group (-OCC2C3=CC=CC=C3C4=CC=CC=C24) shields the α-amino group during SPPS, while the tBu group (-OC(C)(C)C) protects the hydroxyl side chain . The isotopic enrichment occurs at nine carbon positions in the aromatic ring and side chain (13C9) and the backbone nitrogen (15N), as reflected in its molecular formula .
Stereochemical Configuration
The compound retains the L-configuration of natural tyrosine, critical for maintaining biological activity in synthesized peptides. The chiral center at the α-carbon is denoted by the (2S) designation in its IUPAC name :
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 469.5 g/mol | |
Melting Point | 153–156°C | |
Storage Temperature | -20°C | |
CAS Number (Labeled) | 1217442-53-9 | |
CAS Number (Unlabeled) | 71989-38-3 |
The isotopic enrichment (99% for 13C and 15N) minimizes natural abundance interference, enhancing signal clarity in analytical assays .
Synthetic and Analytical Applications
Role in Peptide Synthesis
As an SPPS building block, Fmoc-Tyr(tBu)-OH-13C9,15N enables the incorporation of tyrosine into peptide chains with orthogonal protection. The Fmoc group is removed under basic conditions (e.g., piperidine), while the tBu group requires acidic cleavage (e.g., trifluoroacetic acid) . This sequential deprotection allows precise control over side-chain reactivity.
Isotopic Labeling Advantages
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NMR Spectroscopy: 13C and 15N labels provide distinct chemical shifts, enabling residue-specific assignment in complex peptides .
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Mass Spectrometry: The 13C9/15N signature creates a predictable mass shift (+10 Da vs. unlabeled tyrosine), simplifying peptide identification in proteomic workflows .
Case Study: Metabolic Flux Analysis
In a hypothetical study, 13C-labeled tyrosine could track amino acid incorporation into cellular proteins. By analyzing isotopic enrichment via LC-MS, researchers quantify protein turnover rates in dynamic systems like cancer cells .
Comparative Analysis with Unlabeled Analog
The isotopic variant differs from its natural counterpart in mass and spectral properties:
Parameter | Fmoc-Tyr(tBu)-OH-13C9,15N | Fmoc-Tyr(tBu)-OH |
---|---|---|
Molecular Formula | ||
Molecular Weight | 469.5 g/mol | 459.5 g/mol |
NMR Sensitivity | Enhanced (13C/15N) | Standard |
MS Detectability | Distinct isotopic pattern | Natural abundance |
This comparison underscores the compound’s utility in isotope-guided experiments .
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